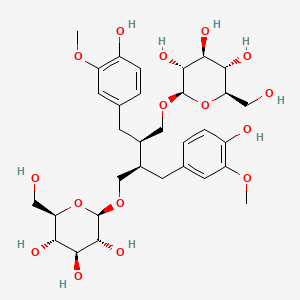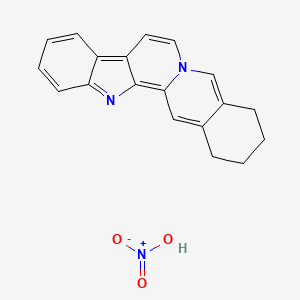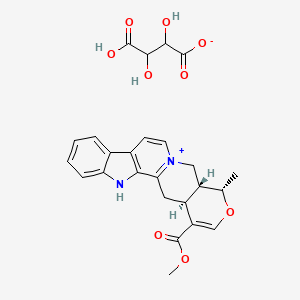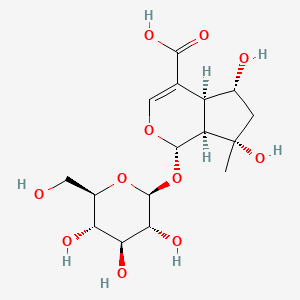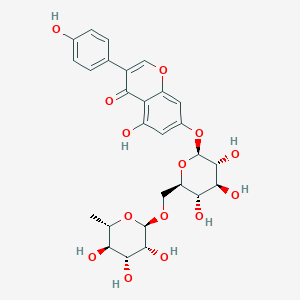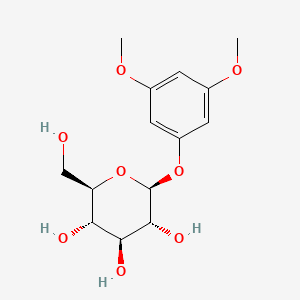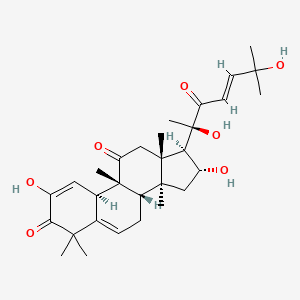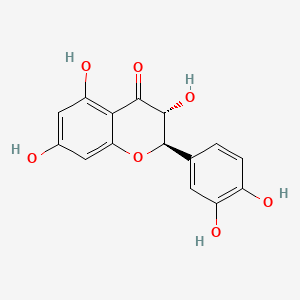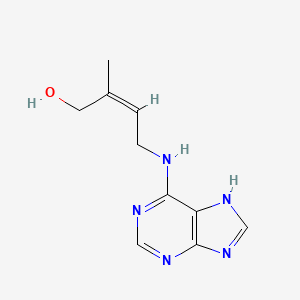
cis-Zeatin
Overview
Description
cis-Zeatin: is a naturally occurring cytokinin, a class of plant hormones that promote cell division and growth. It is one of the two isomers of zeatin, the other being trans-zeatin. While trans-zeatin is known for its high biological activity, this compound has been reported to have a weaker biological impact. recent studies suggest that this compound may have unique physiological functions, especially under growth-limiting conditions .
Mechanism of Action
Target of Action
cis-Zeatin (cZ) is a type of cytokinin, a class of plant hormones that play a crucial role in various biological processes . Although it has been generally regarded as having little or no activity compared to the highly active trans-zeatin (tZ), recent studies suggest possible roles for cZ . The primary targets of cZ are the cytokinin-inducible genes, which it up-regulates .
Mode of Action
cZ interacts with its targets by inhibiting seminal root elongation . This interaction results in changes in the plant’s growth and development. For instance, in rice, the activities of cZ were found to be comparable to those of tZ .
Biochemical Pathways
The biochemical pathway of cZ involves the prenylation of adenine 37 on specific tRNAs, leading to the formation of isopentenyl adenine (IP)-containing tRNA . This process is catalyzed by tRNA-isopentenyltransferases (tRNA-IPTs) .
Pharmacokinetics
The pharmacokinetics of cZ involve its metabolism in plants. Tracer experiments have shown that exogenously supplied cZ-riboside is mainly converted into cZ derivatives but scarcely into tZ derivatives . This indicates that isomerizations of cZ derivatives into tZ derivatives are a minor pathway in rice cytokinin metabolism .
Result of Action
The action of cZ has a physiological impact on the growth and development of plants . For instance, in rice, overexpression of the cZ- O -glucosyltransferase genes resulted in short-shoot phenotypes, delay of leaf senescence, and decrease in crown root number .
Action Environment
The action, efficacy, and stability of cZ can be influenced by environmental factors. Furthermore, studies have suggested that cZ might play a role in plant responses to biotic and abiotic stresses .
Biochemical Analysis
Biochemical Properties
Cis-Zeatin interacts with various enzymes, proteins, and other biomolecules. It displays a low affinity to cytokinin receptors and has lower activity in the classical cytokinin bioassays compared to the trans isomer . Despite this, this compound and its riboside regulate plant development and stress .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. For instance, in rice, it inhibits seminal root elongation and up-regulates cytokinin-inducible genes . Its activities are comparable to those of trans-zeatin, influencing cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it can be isomerized to trans-zeatin or degraded, depending on the presence of a reducing reagent .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels . For instance, in rice, exogenously supplied this compound-riboside is mainly converted into this compound derivatives but scarcely into trans-Zeatin derivatives .
Subcellular Localization
This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-zeatin typically involves the prenylation of adenine derivatives. One novel method for synthesizing this compound involves the use of (Z)-4-chloro-2-methyl-but-2-en-1-ol as a precursor . This method provides a valuable route for obtaining this compound with high purity.
Industrial Production Methods: Industrial production of this compound is less common compared to trans-zeatin. The production methods often involve the extraction and purification from plant materials where this compound is naturally present. Advanced chromatographic techniques are employed to separate this compound from other isomers and impurities .
Chemical Reactions Analysis
Types of Reactions: cis-Zeatin undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the O-glucosylation, where this compound is converted to O-beta-D-glucosyl-cis-zeatin by the enzyme this compound O-beta-D-glucosyltransferase .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include UDP-glucose for glucosylation reactions and flavin photosensitizers for photochemical isomerization . The conditions for these reactions vary, with some requiring specific pH levels and temperatures to achieve optimal yields.
Major Products: The major products formed from the reactions of this compound include O-beta-D-glucosyl-cis-zeatin and trans-zeatin through isomerization . These products have distinct biological activities and are studied for their roles in plant growth and development.
Scientific Research Applications
cis-Zeatin has a wide range of scientific research applications:
Chemistry: In chemistry, this compound is studied for its unique reactivity and potential as a precursor for synthesizing other bioactive compounds .
Biology: In biology, this compound is investigated for its role in regulating plant growth and development. It is known to affect root growth, leaf development, and responses to environmental stresses .
Medicine: Although less explored in medicine, this compound’s potential antioxidant and anti-inflammatory properties are being studied for therapeutic applications .
Industry: In the agricultural industry, this compound is used to enhance crop yields and improve plant resilience to stress conditions .
Comparison with Similar Compounds
trans-Zeatin: Known for its high biological activity and role in promoting cell division and growth.
N6-(2-isopentenyl)adenine: Another cytokinin with significant biological activity.
Dihydrozeatin: A hydrogenated form of zeatin with distinct biological properties.
Uniqueness: cis-Zeatin is unique due to its accumulation under growth-limiting conditions and its distinct metabolic fate compared to trans-zeatin. While trans-zeatin is more active in promoting growth, this compound plays a crucial role in regulating plant responses to stress .
Properties
IUPAC Name |
(Z)-2-methyl-4-(7H-purin-6-ylamino)but-2-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O/c1-7(4-16)2-3-11-9-8-10(13-5-12-8)15-6-14-9/h2,5-6,16H,3-4H2,1H3,(H2,11,12,13,14,15)/b7-2- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZKQTCBAMSWPJD-UQCOIBPSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCNC1=NC=NC2=C1NC=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/CNC1=NC=NC2=C1NC=N2)/CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201318462 | |
| Record name | cis-Zeatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201318462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32771-64-5 | |
| Record name | cis-Zeatin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32771-64-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | cis-Zeatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201318462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 32771-64-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the primary biological function of cis-zeatin?
A1: this compound, like other cytokinins, regulates various aspects of plant growth and development. It plays a role in cell division, shoot and root development, leaf senescence, and responses to environmental stresses. [, , , ]
Q2: How does this compound interact with its target in plants?
A2: this compound is perceived by specific histidine kinase receptors, such as ZmHK1 in maize and, to a lesser extent, AHK4/CRE1/WOL in Arabidopsis. [] Binding of cZ to these receptors initiates a signaling cascade, ultimately leading to changes in gene expression and physiological responses. [, ]
Q3: What is the role of this compound in plant stress responses?
A4: this compound plays a role in plant adaptation to abiotic stresses. In rice, heat stress applied to leaves or roots led to increased cZ levels in different plant parts, suggesting its involvement in systemic stress signaling. [] Additionally, cZ promotes root growth and root hair elongation under phosphate starvation, enhancing nutrient acquisition. []
Q4: What is the molecular formula and weight of this compound?
A5: The molecular formula of this compound is C12H15N5O. It has a molecular weight of 245.28 g/mol. []
Q5: How is this compound structurally different from trans-zeatin?
A6: Both are isomers, differing in the orientation of the hydroxyl group on the N6-side chain. In this compound, the hydroxyl group is on the same side of the double bond as the adenine ring (Z configuration), while in trans-zeatin, it is on the opposite side (E configuration). [, , ]
Q6: Are there spectroscopic methods to distinguish this compound from its trans isomer?
A7: Yes, spectroscopic techniques like NMR and IR spectroscopy can differentiate between cis- and trans-zeatin. These methods rely on differences in the chemical environment and vibrational modes caused by the distinct spatial arrangements of atoms in the isomers. [, ]
Q7: How is this compound biosynthesized in plants?
A8: this compound biosynthesis mainly occurs through the degradation of tRNA, which contains cZ ribosides as structural components. [, ] Additionally, some plants may possess specific enzymes that catalyze the formation of cZ from its precursors. []
Q8: Is this compound converted to trans-zeatin in plants?
A9: While the possibility of direct cZ to tZ conversion has been proposed, studies in rice suggest that such isomerization is a minor pathway. [] Tracer experiments showed limited conversion of cZ-riboside to tZ derivatives, implying a distinct metabolic fate for each isomer. []
Q9: How are this compound levels regulated in plants?
A10: Like other cytokinins, cZ levels are tightly regulated through a balance of biosynthesis, degradation, and conjugation. Enzymes like cZ-O-glucosyltransferases (cZOGTs) play a role in cZ homeostasis by catalyzing its conjugation to glucose, forming less active forms. []
Q10: What are the potential applications of this compound in agriculture?
A11: Understanding cZ's role in plant development and stress responses could be leveraged for agricultural improvements. For instance, modulating cZ levels or signaling pathways might enhance crop tolerance to abiotic stresses like drought, salinity, or nutrient deficiency. [, ]
Q11: What are the future directions for this compound research?
A12: Further research is needed to fully elucidate cZ's mode of action, downstream targets, and interactions with other signaling pathways. This knowledge will be crucial for developing strategies to manipulate cZ activity for agricultural applications and beyond. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



